molecular formula C13H16F3NO9S B12421609 Nicotinic Acid Riboside-d4 Methyl Ester Triflate

Nicotinic Acid Riboside-d4 Methyl Ester Triflate

Cat. No.: B12421609
M. Wt: 423.35 g/mol
InChI Key: VIOOBHRPBYGYGY-UDNSRRRZSA-M
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Description

Nicotinic Acid Riboside-d4 Methyl Ester Triflate is a stable isotope-labeled compound used primarily in biochemical and pharmaceutical research. It is a derivative of nicotinic acid riboside, which is a form of vitamin B3. The compound is often utilized in studies involving metabolic pathways and the synthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nicotinic Acid Riboside-d4 Methyl Ester Triflate typically involves the deuteration of nicotinic acid riboside followed by esterification and triflation. The process includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Nicotinic Acid Riboside-d4 Methyl Ester Triflate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of nicotinic acid riboside, which are used in further biochemical studies .

Scientific Research Applications

Nicotinic Acid Riboside-d4 Methyl Ester Triflate has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of nicotinic acid riboside derivatives.

    Biology: Employed in studies of metabolic pathways, particularly those involving NAD+ synthesis.

    Medicine: Investigated for its potential therapeutic effects in conditions related to NAD+ deficiency, such as neurodegenerative diseases.

    Industry: Utilized in the development of nutritional supplements and pharmaceuticals .

Mechanism of Action

The mechanism of action of Nicotinic Acid Riboside-d4 Methyl Ester Triflate involves its conversion to nicotinamide riboside and subsequently to NAD+. This conversion is facilitated by specific enzymes in the body, such as nicotinamide riboside kinases. NAD+ plays a crucial role in various cellular processes, including energy metabolism, DNA repair, and cell signaling .

Comparison with Similar Compounds

Uniqueness: Nicotinic Acid Riboside-d4 Methyl Ester Triflate is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research involving metabolic pathways and NAD+ synthesis .

Properties

Molecular Formula

C13H16F3NO9S

Molecular Weight

423.35 g/mol

IUPAC Name

methyl 2,4,5,6-tetradeuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate

InChI

InChI=1S/C12H16NO6.CHF3O3S/c1-18-12(17)7-3-2-4-13(5-7)11-10(16)9(15)8(6-14)19-11;2-1(3,4)8(5,6)7/h2-5,8-11,14-16H,6H2,1H3;(H,5,6,7)/q+1;/p-1/t8-,9-,10-,11-;/m1./s1/i2D,3D,4D,5D;

InChI Key

VIOOBHRPBYGYGY-UDNSRRRZSA-M

Isomeric SMILES

[2H]C1=C(C(=C([N+](=C1[2H])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[2H])C(=O)OC)[2H].C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

COC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)CO)O)O.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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